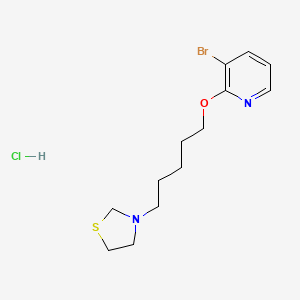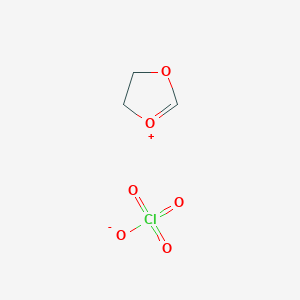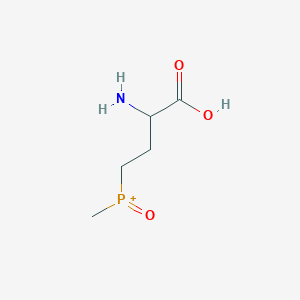
beta-Benzyl-alpha-isopropyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Benzyl-alpha-isopropyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Benzyl-alpha-isopropyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution Reactions: Introduction of the benzyl, isopropyl, and phenyl groups can be carried out through nucleophilic substitution reactions using corresponding alkyl halides.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) is crucial to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-Benzyl-alpha-isopropyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of beta-Benzyl-alpha-isopropyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors, leading to changes in signal transduction pathways.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways, thereby altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzylpiperazine (BZP): A piperazine derivative with stimulant properties.
Phenylpiperazine: Another piperazine derivative with psychoactive effects.
Uniqueness: Beta-Benzyl-alpha-isopropyl-4-methyl-alpha-phenyl-1-piperazinepropanol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, isopropyl, and phenyl groups, along with the hydroxyl functionality, differentiates it from other piperazine derivatives and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
40502-71-4 |
|---|---|
Molekularformel |
C24H36Cl2N2O |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-benzyl-4-methyl-1-(4-methylpiperazin-1-yl)-3-phenylpentan-3-ol;dihydrochloride |
InChI |
InChI=1S/C24H34N2O.2ClH/c1-20(2)24(27,22-12-8-5-9-13-22)23(18-21-10-6-4-7-11-21)19-26-16-14-25(3)15-17-26;;/h4-13,20,23,27H,14-19H2,1-3H3;2*1H |
InChI-Schlüssel |
IRNZJVIEIASJFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)(C(CC2=CC=CC=C2)CN3CCN(CC3)C)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
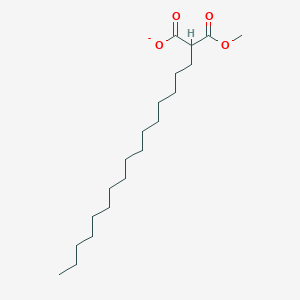
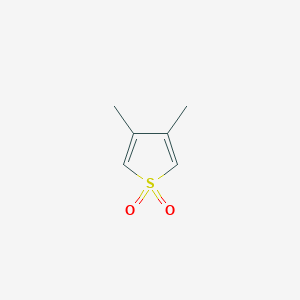
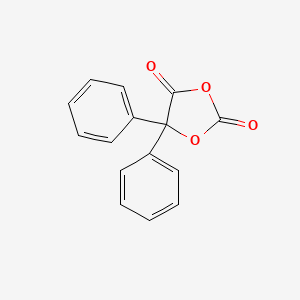
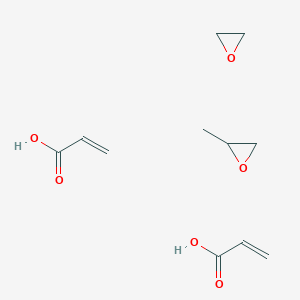
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)

